Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate
Description
Properties
IUPAC Name |
2-O-benzyl 1-O'-tert-butyl 3-O-ethyl spiro[2-azabicyclo[2.2.1]heptane-7,4'-piperidine]-1',2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O6/c1-5-32-22(29)21-19-11-12-20(28(21)24(31)33-17-18-9-7-6-8-10-18)26(19)13-15-27(16-14-26)23(30)34-25(2,3)4/h6-10,19-21H,5,11-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQUSINGXSODNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C23CCN(CC3)C(=O)OC(C)(C)C)N1C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
- Molecular Formula : CHNO
- Molecular Weight : 472.58 g/mol
- CAS Number : 1250997-96-6
- Boiling Point : Predicted at approximately 574.6 ± 50.0 °C .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through its spirocyclic structure. The azaspiro framework is known to mimic piperidine and can be incorporated into bioactive compounds enhancing their pharmacological profiles .
Antinociceptive Activity
Studies have indicated that derivatives of azaspiro compounds exhibit significant antinociceptive properties. For instance, a related compound demonstrated efficacy in reducing pain responses in animal models, suggesting that the spirocyclic structure may enhance interactions with pain receptors or pathways involved in nociception .
Neuroprotective Effects
Research has shown that spirocyclic compounds can provide neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress. The ability to cross the blood-brain barrier effectively is a notable characteristic of these compounds .
Antidepressant Properties
The incorporation of the azaspiro framework into antidepressant drug design has been explored. Compounds resembling this compound have shown promise in preclinical models for their potential to enhance mood and alleviate depressive symptoms .
Synthesis and Evaluation
A study focused on synthesizing novel derivatives of azaspiro compounds reported that modifications to the structure significantly altered their biological activity profiles. These findings suggest that fine-tuning the substituents on the spirocyclic framework can lead to enhanced therapeutic effects and reduced side effects .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that specific structural features are critical for maintaining biological activity. For example:
- The presence of bulky groups (like tert-butyl) increases lipophilicity and may enhance receptor binding.
- Variations in the carboxylate groups impact solubility and bioavailability.
Data Table: Summary of Biological Activities
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Predicted: 574.6 ± 50.0 °C |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Medicinal Chemistry
- Antitumor Activity : Preliminary studies suggest that compounds with azaspiro structures exhibit cytotoxic effects against various cancer cell lines. The unique spatial arrangement of functional groups may enhance interactions with biological targets.
- Neuropharmacology : The compound’s structure suggests potential activity as a neuroprotective agent or in the modulation of neurotransmitter systems due to its piperidine component.
- Drug Design : As a scaffold for designing new drugs, Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate can be modified to improve pharmacokinetic properties or selectivity for specific biological targets.
Material Science
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis to create materials with enhanced mechanical properties or specific functionalities.
- Nanotechnology : Its unique structure may be explored for applications in nanocarriers for drug delivery systems due to the ability to encapsulate therapeutic agents.
Biological Studies
- Mechanistic Studies : Investigating the interactions of this compound with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.
- Toxicology Assessments : Understanding the safety profile of this compound is crucial for its development as a pharmaceutical agent.
Case Study 1: Antitumor Activity Evaluation
A study conducted on various derivatives of azaspiro compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The structural modifications similar to this compound enhanced the efficacy by increasing apoptosis rates compared to controls .
Case Study 2: Neuroprotective Effects
Research involving piperidine derivatives indicated potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Compounds structurally related to this compound showed promise in reducing oxidative stress markers .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1250997-96-6
- Molecular Formula : C₂₆H₃₆N₂O₆
- Molecular Weight : 472.57 g/mol
- Storage : Room temperature (20–25°C) .
Structural Features :
This compound features a spirocyclic core combining a bicyclo[2.2.1]heptane and piperidine ring system, with three ester groups (benzyl, tert-butyl, and ethyl) contributing to steric bulk and lipophilicity. Its racemic nature implies equal proportions of enantiomers, which may influence biological interactions .
Applications :
Primarily used in pharmaceutical research, it serves as a scaffold for drug development, particularly in targeting enzymes or receptors requiring rigid, three-dimensional structures .
Structural Analogues in the Spirocyclic Family
Compound A : (±)-1'-Benzyl 3-tert-butyl 2-oxa-3-azaspiro[bicyclo[2.2.1]hept[5]ene-7,4'-piperidine]-1',3-dicarboxylate (CAS: N/A)
- Key Differences :
- Replaces the azaspiro nitrogen with an oxygen atom (oxa-azaspiro).
- Lacks the ethyl carboxylate group, reducing steric hindrance.
- Synthesis : Uses sodium periodate oxidation, yielding lower diastereomeric ratios (dr) compared to the target compound’s synthetic route .
- Bioactivity : The absence of the ethyl group may decrease membrane permeability due to reduced lipophilicity .
Compound B : Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate (CAS: 1173294-41-1)
- Key Differences :
- Substitutes the tert-butyl and piperidine groups with a hydroxyl moiety.
- Smaller molecular weight (319.35 g/mol vs. 472.57 g/mol).
Compound C : tert-Butyl 4-(2-Hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1408074-44-1)
- Key Differences :
- Features a hydroxyethyl chain and a spiro[4.5]decane system.
- Simplified ester groups (single tert-butyl vs. tricarboxylate).
- Functional Implications : The hydroxyethyl group may introduce hydrogen-bonding interactions, altering target binding kinetics .
Pharmacokinetic and Bioactivity Profiles
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 472.57 | ~450 (est.) | 319.35 | 356.44 |
| LogP (Predicted) | 3.8–4.2 | 3.5 | 1.9 | 2.7 |
| Solubility (mg/mL) | <0.1 (DMSO) | 0.2–0.5 | >1.0 | 0.5–1.0 |
| Bioactivity (IC₅₀) | Not reported | 10 µM* | 50 µM* | 25 µM* |
*Hypothetical values based on structural analogs in .
- However, its larger size may limit target engagement compared to smaller analogs .
Linker Length Effects : Compounds with even-numbered linkers (e.g., ethyl in the target) often show enhanced activity over odd-numbered chains due to optimal spatial arrangement ().
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of the bicyclo[2.2.1]heptane core fused with a piperidine ring to form the azaspiro bicyclic system.
- Introduction of the three carboxylate ester groups at specific positions: benzyl, tert-butyl, and ethyl esters.
- Control of stereochemistry to obtain the racemic mixture with (1S,3S,4R) configuration.
- Use of protecting groups such as tert-butyl carbamates (Boc) to facilitate selective reactions.
The preparation is conducted through a sequence of cyclization, esterification, and functional group transformations, often employing reagents such as triethylamine and chromatographic purification steps.
Detailed Preparation Procedure
Based on analogous azaspiro bicyclic compound syntheses and available data on related intermediates, the preparation involves:
Step 1: Formation of the Azaspiro Bicyclic Core
Starting from suitable amino acid derivatives or bicyclic precursors, cyclization reactions are performed to form the azaspiro bicyclic framework. For example, a precursor such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride can be reacted with appropriate acylating agents under heating conditions (e.g., 130°C in sealed tubes with triethylamine) to induce ring closure and formation of the bicyclic system.
Step 2: Esterification
The three carboxylate groups are introduced by esterification reactions using benzyl alcohol, tert-butanol, and ethanol derivatives to form benzyl, tert-butyl, and ethyl esters respectively. This step may involve the use of acid chlorides or anhydrides and base catalysts.
Step 3: Protection and Deprotection
Protecting groups like tert-butyl carbamate (Boc) are used to mask amine functionalities during intermediate steps, ensuring selectivity and preventing side reactions. After key transformations, deprotection is performed under acidic or thermal conditions.
Step 4: Purification
The crude product is purified by chromatographic techniques such as silica gel column chromatography using eluent mixtures like ethyl acetate/methanol (95:5) to isolate the desired compound with high purity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Heating at 130°C, sealed tube, triethylamine | ~80-90 | Formation of azaspiro bicyclic core |
| Esterification | Acid chlorides/anhydrides, benzyl alcohol, tert-butanol, ethanol | Variable | Introduction of benzyl, tert-butyl, and ethyl esters |
| Protection (Boc) | Boc anhydride, base (e.g., triethylamine), DCM | 50-70 | Protecting amine groups |
| Purification | Silica gel chromatography (EtOAc/MeOH 95:5) | - | Isolation of final product |
Analytical and Purification Techniques
- Chromatography: Silica gel chromatography is the primary method for purification, with eluent systems optimized for polarity and compound solubility.
- Spectroscopy: NMR (1H and 13C), Mass Spectrometry, and IR spectroscopy are employed for characterization.
- Chiral Analysis: Although the compound is racemic, chiral HPLC may be used to confirm stereochemical composition.
Research Findings and Optimization Notes
- The use of sealed tube heating with triethylamine facilitates efficient cyclization and minimizes side reactions.
- Esterification steps require careful control of temperature and stoichiometry to prevent overreaction or hydrolysis.
- Protecting group strategies are crucial for maintaining functionality and stereochemical integrity during multi-step synthesis.
- Purification by chromatography ensures removal of side products and unreacted starting materials, critical for obtaining research-grade material.
Summary Table of Key Data
| Parameter | Value/Condition |
|---|---|
| Molecular Formula | C26H36N2O6 |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 1250997-96-6 |
| Core Structure | Azaspiro bicyclo[2.2.1]heptane-piperidine |
| Key Functional Groups | Benzyl, tert-butyl, ethyl esters; amine |
| Typical Cyclization Temperature | 130°C (sealed tube) |
| Common Base Used | Triethylamine |
| Purification Method | Silica gel chromatography (EtOAc/MeOH 95:5) |
Q & A
Basic: What are common synthetic routes for this spiro compound?
Methodological Answer:
The compound is synthesized via multi-step reactions involving spirocyclization and protection/deprotection strategies. A key approach is the acylnitroso Diels-Alder reaction, as demonstrated in the synthesis of related spiro-piperidine derivatives . For example:
- Step 1: Reacting precursors (e.g., compound 2 in ) with sodium periodate generates an acylnitroso intermediate.
- Step 2: Cycloaddition with dienes forms the spiro bicyclic core.
- Step 3: Sequential protection (e.g., tert-butyl, benzyl carboxylates) and purification via flash chromatography (hexane:ethyl acetate gradients) yield the final product .
Critical Parameters:
- Temperature control (0–80°C) for intermediate stability.
- Use of molybdenum catalysts (e.g., MoO₃) to enhance reaction efficiency .
Advanced: How to optimize diastereoselectivity in the acylnitroso Diels-Alder step?
Methodological Answer:
Diastereoselectivity is influenced by steric and electronic effects of substituents. For example:
- Catalytic Systems: Transition metal catalysts (e.g., Ir) enable enantioselective synthesis of spiro compounds, as shown in , achieving 95% ee via chiral ligand coordination .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity .
- Reaction Monitoring: Use HPLC (e.g., C18 columns with methanol/buffer mobile phases) to track enantiomeric ratios during optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
